2-Cyano-6-fluorophenylboronic acid
Overview
Description
2-Cyano-6-fluorophenylboronic acid is a compound that is part of the arylboronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss 2-cyano-6-fluorophenylboronic acid, they do provide insights into the reactivity and applications of closely related compounds, such as 2-cyanophenylboronic acid and other substituted phenylboronic acids .
Synthesis Analysis
The synthesis of substituted 2-cyanoarylboronic esters, which are closely related to 2-cyano-6-fluorophenylboronic acid, can be achieved through lithiation followed by in situ trapping of corresponding methoxy-, trifluoromethyl-, fluoro-, chloro-, and bromobenzonitriles . This method provides high yields and purities with good regioselectivity, suggesting that a similar approach could be applied to synthesize 2-cyano-6-fluorophenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids can exhibit tautomeric equilibria, as seen in the case of functionalized 2-formylphenylboronic acids, which rearrange to form corresponding oxaboroles . The presence of fluorine substituents can influence the properties and tautomeric equilibria of these compounds . Therefore, it is reasonable to infer that 2-cyano-6-fluorophenylboronic acid may also exhibit such structural dynamics.
Chemical Reactions Analysis
Arylboronic acids, including those with cyano groups, participate in various chemical reactions. For instance, 2-cyanophenylboronic acid has been used in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to afford substituted indenones or indanones . Similarly, 2-cyano-6-fluorophenylboronic acid could potentially be employed in analogous catalytic cycles to construct complex cyclic skeletons.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are significantly influenced by their substituents. For example, fluoro-substituted 2-formylphenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, with the position of the fluorine substituents affecting these characteristics . The cyano and fluoro groups on 2-cyano-6-fluorophenylboronic acid would likely impart unique electronic and steric properties, influencing its reactivity and stability.
Scientific Research Applications
Boronic acids, including 2-Cyano-6-fluorophenylboronic acid, are increasingly utilized in diverse areas of research . Here are some general applications:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
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Biological Labelling, Protein Manipulation and Modification
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Separation Technologies
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Development of Therapeutics
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Organic Synthesis and Drug Discovery
- 2-Cyano-6-fluorophenylboronic acid is a versatile chemical compound used in scientific research.
- Its unique properties make it ideal for various applications, including catalysis, organic synthesis, and drug discovery.
Safety And Hazards
2-Cyano-6-fluorophenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
(2-cyano-6-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSIVNRHUSMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477892 | |
Record name | 2-cyano-6-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-fluorophenylboronic acid | |
CAS RN |
656235-44-8 | |
Record name | 2-cyano-6-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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